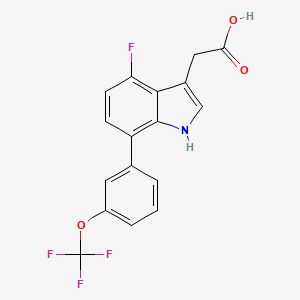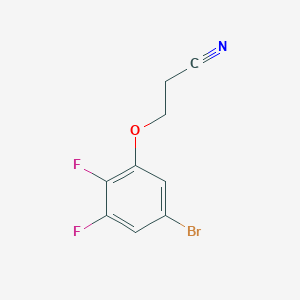![molecular formula C9H7BrN2O B13080284 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-9-oxa-1,3-diazatricyclo[6310,12]dodeca-2,4(12),5,7-tetraene is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield brominated oxadiazatricyclo derivatives, while reduction reactions may produce de-brominated or hydrogenated products.
科学的研究の応用
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 3-Bromo-9,9-dimethyl-5-oxa-2-thia-8,10-diazatricyclo[6.3.1.0?,12]dodeca-1(12),3-dien-11-one
- Ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate
Uniqueness
6-Bromo-9-oxa-1,3-diazatricyclo[6310,12]dodeca-2,4(12),5,7-tetraene is unique due to its specific tricyclic structure and the presence of both bromine and oxygen atoms, which confer distinct chemical and biological properties
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
6-bromo-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C9H7BrN2O/c10-6-3-7-9-8(4-6)13-2-1-12(9)5-11-7/h3-5H,1-2H2 |
InChIキー |
XMVSUZRUEZDGHP-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC(=CC3=C2N1C=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)



![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)

